
3-bromophenyl N-(chlorosulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromophenyl N-(chlorosulfonyl)carbamate is an organic compound characterized by the presence of a bromine atom on a phenyl ring, a chlorosulfonyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromophenyl N-(chlorosulfonyl)carbamate typically involves the reaction of 3-bromophenol with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-bromophenol+chlorosulfonyl isocyanate→3-bromophenyl N-(chlorosulfonyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-bromophenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Amidation Reactions: The carbamate group can participate in amidation reactions, especially under photo-induced conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Amidation Reactions: Reagents such as quinoxalin-2-ones and conditions involving photo-induced processes are used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Amidation Reactions:
Aplicaciones Científicas De Investigación
3-bromophenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-bromophenyl N-(chlorosulfonyl)carbamate involves its ability to participate in chemical reactions through its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carbamate moiety can interact with biological targets, potentially modulating their activity through hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromophenyl N-(chlorosulfonyl)carbamate
- 3-bromophenyl N-(sulfonyl)carbamate
- 3-chlorophenyl N-(chlorosulfonyl)carbamate
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with various targets .
Propiedades
Fórmula molecular |
C7H5BrClNO4S |
|---|---|
Peso molecular |
314.54 g/mol |
Nombre IUPAC |
(3-bromophenyl) N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C7H5BrClNO4S/c8-5-2-1-3-6(4-5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11) |
Clave InChI |
DVGMRWVIRFFXJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OC(=O)NS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




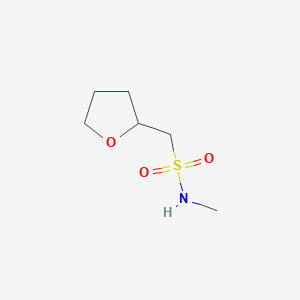

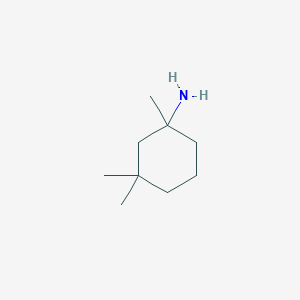
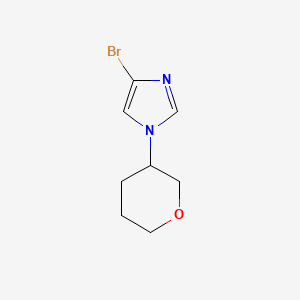
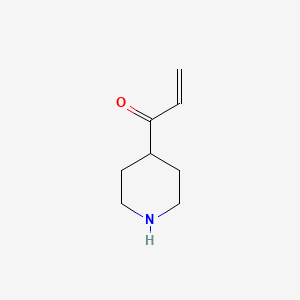
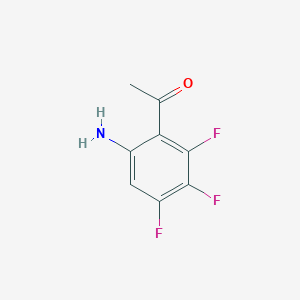

![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)


![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)

